Cas no 24764-97-4 (2-Bromobutanal)

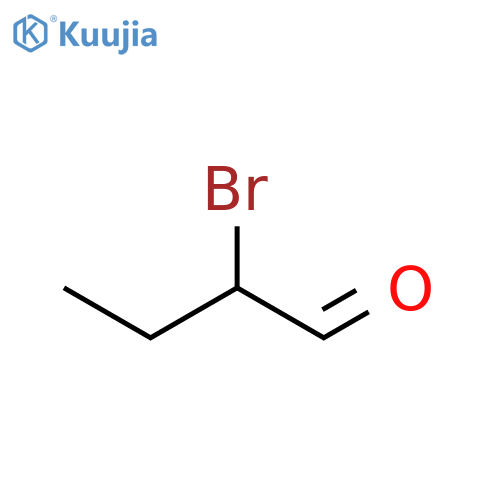

2-Bromobutanal structure

商品名:2-Bromobutanal

2-Bromobutanal 化学的及び物理的性質

名前と識別子

-

- Butanal, 2-bromo-

- 2-bromobutanal

- 2-Bromobutanal

-

計算された属性

- せいみつぶんしりょう: 149.96801

じっけんとくせい

- 密度みつど: 1.4690

- ふってん: 235°C (rough estimate)

- 屈折率: 1.4683

- PSA: 17.07

2-Bromobutanal 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-135453-0.05g |

2-bromobutanal |

24764-97-4 | 0.05g |

$600.0 | 2023-07-06 | ||

| Enamine | EN300-135453-0.5g |

2-bromobutanal |

24764-97-4 | 0.5g |

$685.0 | 2023-07-06 | ||

| Enamine | EN300-135453-2.5g |

2-bromobutanal |

24764-97-4 | 2.5g |

$1399.0 | 2023-07-06 | ||

| Enamine | EN300-135453-5000mg |

2-bromobutanal |

24764-97-4 | 5000mg |

$2070.0 | 2023-09-30 | ||

| Enamine | EN300-135453-50mg |

2-bromobutanal |

24764-97-4 | 50mg |

$600.0 | 2023-09-30 | ||

| Enamine | EN300-135453-250mg |

2-bromobutanal |

24764-97-4 | 250mg |

$657.0 | 2023-09-30 | ||

| Enamine | EN300-135453-100mg |

2-bromobutanal |

24764-97-4 | 100mg |

$628.0 | 2023-09-30 | ||

| Enamine | EN300-135453-0.1g |

2-bromobutanal |

24764-97-4 | 0.1g |

$628.0 | 2023-07-06 | ||

| TRC | B681848-100mg |

2-Bromobutanal |

24764-97-4 | 100mg |

$ 365.00 | 2022-06-06 | ||

| TRC | B681848-50mg |

2-Bromobutanal |

24764-97-4 | 50mg |

$ 250.00 | 2022-06-06 |

2-Bromobutanal 関連文献

-

1. Tautomerism in 2-trichloro- and 2-trifluoro-acetamidothiazolesTimothy N. Birkinshaw,Shaun A. Harkin,Perry T. Kaye,G. Denis Meakins,Anthony K. Smith J. Chem. Soc. Perkin Trans. 1 1982 939

-

2. Homolytic abstraction of enolic hydrogenAlwyn G. Davies,Brenda Muggleton J. Chem. Soc. Perkin Trans. 2 1976 502

-

Rikuto Maegawa,Daichi Kitagawa,Shota Hamatani,Seiya Kobatake New J. Chem. 2021 45 18969

-

Joseph K. Kirkman,Stephen D. Lindell,Simon Maechling,Alexandra M. Z. Slawin,Christopher J. Moody Org. Biomol. Chem. 2008 6 4452

-

5. High-throughput polymer screening in microreactors: boosting the Passerini three component reactionJoris J. Haven,Evelien Baeten,Jonathan Claes,Joke Vandenbergh,Tanja Junkers Polym. Chem. 2017 8 2972

24764-97-4 (2-Bromobutanal) 関連製品

- 69810-77-1(1-(3-methylphenyl)ethane-1,2-diamine)

- 1207037-54-4(4-butoxy-N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl]benzamide)

- 1213-33-8(Benzenamine,2-[(4-methylphenyl)sulfonyl]-)

- 2171156-51-5(4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-1-methyl-1H-pyrazole-5-carboxylic acid)

- 17412-39-4(2,6-Dimethylimidazo[1,2-b]pyridazine)

- 1706461-47-3(6-(Difluoromethyl)-9H-purin-2-amine)

- 2229343-04-6(4-(but-3-yn-2-yl)-5-methyl-1,2-oxazole)

- 931317-38-3(2-{5-(4-methylphenoxy)methylfuran-2-yl}-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile)

- 77819-95-5(3-benzoyl-8-methoxy-2H-chromen-2-one)

- 458566-77-3((2R,3R)-2-methyloxolan-3-amine)

推奨される供給者

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬